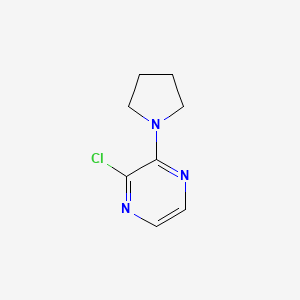

5-溴-N-乙基-N-甲基吡啶-2-胺

描述

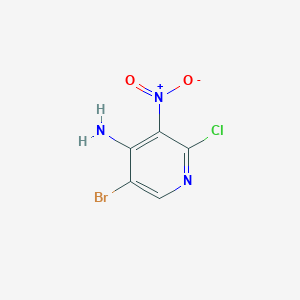

5-bromo-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 1197294-56-6 . It has a molecular weight of 215.09 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

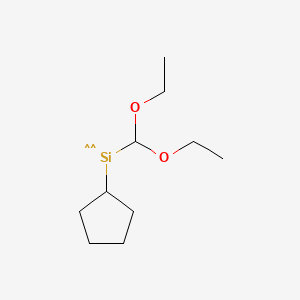

The molecular structure of 5-bromo-N-ethyl-N-methylpyridin-2-amine is represented by the InChI Code: 1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The specific chemical reactions involving 5-bromo-N-ethyl-N-methylpyridin-2-amine were not found in the search results. For a detailed analysis of the chemical reactions, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

5-bromo-N-ethyl-N-methylpyridin-2-amine has a molecular weight of 215.09 . It is typically stored at room temperature and is available in liquid form .科学研究应用

环境与健康安全中的应用

- 食品安全中的生物胺:研究重点关注生物胺在食品安全中的作用,特别是在鱼类中,生物胺被认为与中毒、腐败和亚硝胺的形成有关。这些研究强调了生物胺在确定食品质量和安全中的重要性,对监管标准和公共卫生有影响 (Bulushi 等,2009)。

环境修复的高级氧化工艺

- 含氮有害化合物的降解:对高级氧化工艺 (AOP) 的研究强调了它们在降解环境基质中顽固的含氮化合物(包括胺和偶氮染料)方面的功效。这项工作强调了 AOP 在通过有效分解复杂的有机污染物来减轻环境污染方面的潜力 (Bhat & Gogate,2021)。

生物医学研究和药物开发

- 烟草研究中的致癌代谢物:对人类尿液致癌代谢物的研究提供了烟草使用与癌症之间联系的见解。这些研究将特定的亚硝胺及其代谢物识别为生物标记物,这对于了解致癌暴露和风险至关重要,有可能指导肿瘤学中的治疗和预防策略 (Hecht,2002)。

表面化学和材料科学

- 用于捕获 CO2 的胺功能化材料:对胺功能化金属有机骨架 (MOF) 的研究已转向其在 CO2 捕获和分离技术中的应用。这些材料与 CO2 具有很强的相互作用,这归因于胺基的碱性,使其成为解决气候变化和能源可持续性挑战的有希望的候选材料 (Lin、Kong 和 Chen,2016)。

分析化学

- 氨基酸分析中的茚三酮反应:茚三酮反应对于氨基酸、肽和蛋白质的分析至关重要,它是农业和生物医学科学中的基础技术。这篇综述重点介绍了其在各个领域的应用,展示了氨基酸分析在科学研究中的多功能性和重要性 (Friedman,2004)。

作用机制

安全和危害

The safety information for 5-bromo-N-ethyl-N-methylpyridin-2-amine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The Material Safety Data Sheet (MSDS) provides more detailed safety and hazard information .

未来方向

属性

IUPAC Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQKVZZOLPQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)

![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)

![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)

![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)